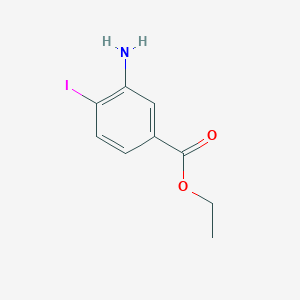

Ethyl 3-amino-4-iodobenzoate

Overview

Description

Ethyl 3-amino-4-iodobenzoate (CAS: 1154887-26-9) is an iodinated aromatic ester featuring an amino group at the 3-position and an iodine atom at the 4-position of the benzoate ring. Its molecular formula is C₉H₁₀INO₂, with a molecular weight of 291.09 g/mol (derived from methyl analog data in , adjusted for the ethyl group). The compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions due to the reactivity of the iodine substituent (e.g., palladium-catalyzed couplings, as shown in ).

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of ethyl 3-amino-4-iodobenzoate typically begins with commercially available 3-nitrobenzoic acid.

Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Iodination: The amino group is then iodinated using iodine and a suitable oxidizing agent like sodium nitrite.

Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of a strong acid catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Ethyl 3-amino-4-iodobenzoate can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine under appropriate conditions.

Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

Oxidation: Reagents like potassium permanganate or nitric acid can be employed.

Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being typical reagents.

Major Products:

Substitution Products: Depending on the nucleophile, products such as ethyl 3-amino-4-azidobenzoate or ethyl 3-amino-4-thiocyanatobenzoate can be formed.

Oxidation Products: The primary product is ethyl 3-nitro-4-iodobenzoate.

Reduction Products: The primary product is ethyl 3-alkylamino-4-iodobenzoate.

Hydrolysis Products: The primary product is 3-amino-4-iodobenzoic acid.

Scientific Research Applications

Chemistry: Ethyl 3-amino-4-iodobenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a precursor for radiolabeled compounds in imaging studies

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. It is also employed in the development of new catalysts and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-amino-4-iodobenzoate depends on its specific application. In general, the compound can interact with biological targets through its amino and iodine functional groups. These interactions may involve hydrogen bonding, halogen bonding, and other non-covalent interactions, leading to modulation of enzyme activity or receptor binding.

Molecular Targets and Pathways:

Enzymes: this compound can act as an inhibitor or substrate for certain enzymes, affecting their catalytic activity.

Receptors: The compound may bind to specific receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Methyl 3-Amino-4-Iodobenzoate

Molecular Formula: C₈H₈INO₂; Molecular Weight: 277.06 g/mol.

- Synthesis: Synthesized via hydrogenation of 4-iodo-3-nitrobenzoate precursors in ethyl acetate (90% yield) or reduction using iron/acetic acid in ethanol (88% yield).

- Applications : Used as a precursor in cross-coupling reactions to synthesize biphenyl derivatives (e.g., in ).

- Key Differences: The methyl ester reduces molecular weight by ~14 g/mol compared to the ethyl analog.

Ethyl 4-Aminobenzoate (Benzocaine)

Molecular Formula: C₉H₁₁NO₂; Molecular Weight: 165.19 g/mol.

- Synthesis : Prepared via nitration, reduction, and esterification steps, as detailed in .

- Applications : Widely used as a local anesthetic, contrasting with the iodinated analog’s role in synthetic chemistry.

- Key Differences: Absence of iodine reduces molecular weight and alters reactivity. The 4-amino substitution (vs.

Methyl 3-Amino-4-Hydroxybenzoate

Molecular Formula: C₈H₉NO₃; Molecular Weight: 167.16 g/mol.

- Properties : The hydroxyl group enables hydrogen bonding, enhancing solubility in polar solvents compared to the iodinated analog.

- Applications : Used historically as a topical anesthetic (Orthocaine), highlighting functional group impact on biological activity.

Pyridazine-Based Benzoate Derivatives (e.g., I-6230)

Example: I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate).

- Contrast: this compound’s simpler structure prioritizes it as a synthetic building block rather than a direct bioactive compound.

Comparative Data Tables

Table 2: Reactivity and Functional Group Impact

| Compound | Halogen Bonding | Hydrogen Bonding | Lipophilicity (LogP)* |

|---|---|---|---|

| This compound | High (I) | Moderate (NH₂) | ~3.2 (estimated) |

| Methyl 3-amino-4-hydroxybenzoate | None | High (NH₂, OH) | ~1.8 |

| Ethyl 4-aminobenzoate | None | Moderate (NH₂) | ~1.5 |

*Estimated using fragment-based methods.

Biological Activity

Ethyl 3-amino-4-iodobenzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is an aromatic compound characterized by an amino group and an iodine atom attached to a benzoate structure. The synthesis typically involves the iodination of 3-amino benzoic acid derivatives, followed by esterification with ethanol. This compound serves as a versatile intermediate in organic synthesis, especially for developing pharmaceuticals and agrochemicals .

Biological Activities

This compound exhibits a range of biological activities:

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways:

- Enzyme Inhibition : The compound may inhibit enzymes such as glycinamide ribonucleotide formyltransferase (GARFTase), which plays a critical role in purine biosynthesis. This inhibition can lead to reduced cell proliferation in tumor cells expressing folate receptors .

- Cellular Uptake : this compound's uptake by cells is facilitated through folate transport mechanisms, which are crucial for its efficacy as an anticancer agent .

Case Studies and Research Findings

- In Vitro Studies : A study evaluating the effects of this compound on CHO cells expressing different folate receptors demonstrated significant growth inhibition at specific concentrations (IC50 values) for cells expressing FRα and FRβ. However, no activity was observed in cells lacking these receptors .

- Comparative Analysis : When compared to classical antifolates like methotrexate (MTX), this compound showed similar or enhanced activity against FR-expressing tumor cells, indicating its potential as a therapeutic agent in oncology .

Data Summary

Q & A

Q. Basic: What are the optimized synthetic routes for Ethyl 3-amino-4-iodobenzoate, and how can purity be ensured?

Methodological Answer:

this compound is typically synthesized via a multi-step protocol. A general approach involves:

Iodination : Reacting 3-aminobenzoic acid derivatives with iodine monochloride (ICl) in acetic acid under controlled temperature (0–5°C) to introduce the iodine substituent regioselectively .

Esterification : Treating the iodinated product with ethanol in the presence of sulfuric acid (H₂SO₄) as a catalyst under reflux (70–80°C for 4–6 hours).

Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) to achieve >97% purity .

Quality Control : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and validate structure using -NMR (aromatic proton signals at δ 7.2–8.1 ppm) and FT-IR (C=O stretch at ~1700 cm) .

Q. Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Methodological Answer:

- Spectroscopy :

- Chromatography :

- HPLC : Use a C18 column with UV detection (λ = 254 nm); retention time typically 8–10 minutes under acetonitrile/water (70:30) .

- TLC : R ≈ 0.5 in hexane/ethyl acetate (3:1) .

Q. Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

Contradictions often arise from variations in assay conditions or structural analogs. To address this:

Standardize Assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and control for solvent effects (DMSO concentration ≤0.1%).

Structure-Activity Relationship (SAR) Studies : Compare activity of the ethyl ester with methyl or tert-butyl analogs to isolate steric/electronic effects .

Meta-Analysis : Cross-reference data from peer-reviewed journals (avoiding unreliable sources like BenchChem) and apply statistical tools (e.g., ANOVA) to assess significance .

Q. Advanced: What strategies are effective for incorporating this compound into drug discovery pipelines?

Methodological Answer:

Target Identification : Screen against kinase libraries (e.g., EGFR, VEGFR) using molecular docking (AutoDock Vina) and validate via surface plasmon resonance (SPR) .

Lead Optimization : Modify the ester group to improve bioavailability (e.g., pro-drug hydrolysis studies in simulated gastric fluid) .

In Vivo Testing : Administer in rodent models (e.g., xenograft tumors) with pharmacokinetic monitoring (LC-MS/MS for plasma concentration) .

Q. Advanced: How can crystallographic data for this compound be obtained and refined?

Methodological Answer:

Crystallization : Grow single crystals via slow evaporation of a saturated ethyl acetate solution at 4°C.

Data Collection : Use a synchrotron source (λ = 0.71073 Å) for high-resolution diffraction.

Refinement : Apply SHELXL-2018 for structure solution. Refine anisotropic displacement parameters and validate using R (<5%) and wR (<10%) indices .

Q. Advanced: How should researchers handle conflicting spectral data (e.g., IR vs. computational predictions) for this compound?

Methodological Answer:

Experimental Replication : Repeat FT-IR measurements under dry N to minimize moisture interference.

Computational Validation : Perform DFT calculations (B3LYP/6-31G*) to simulate IR spectra and compare peak assignments. Discrepancies >50 cm may indicate solvent effects or hydrogen bonding .

Cross-Technique Correlation : Overlay IR data with Raman spectroscopy to confirm vibrational modes .

Properties

IUPAC Name |

ethyl 3-amino-4-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO2/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBJZQAQWVLGNJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00732879 | |

| Record name | Ethyl 3-amino-4-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00732879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261569-51-0 | |

| Record name | Ethyl 3-amino-4-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00732879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.